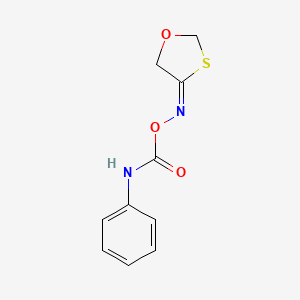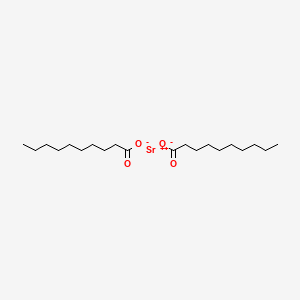
Strontium decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium decanoate is a chemical compound formed by the combination of strontium, an alkaline earth metal, and decanoic acid, a saturated fatty acid. This compound is known for its unique properties and potential applications in various fields, including medicine, chemistry, and industry. This compound is typically used in research settings to explore its effects and potential benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium decanoate can be synthesized through a reaction between strontium hydroxide and decanoic acid. The reaction typically involves dissolving strontium hydroxide in water and then adding decanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques to ensure purity and efficiency. Methods such as solvent extraction, crystallization, and filtration are commonly employed to isolate and purify the compound. The use of automated systems and controlled environments helps in achieving consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other byproducts.
Reduction: this compound can be reduced to its elemental form or other lower oxidation state compounds.
Substitution: The decanoate group can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Strontium oxide, carbon dioxide, and water.
Reduction: Strontium metal, decanoic acid.
Substitution: Various strontium salts and substituted organic compounds.
Applications De Recherche Scientifique
Strontium decanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone health and regeneration due to the strontium ion’s similarity to calcium.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related disorders.
Industry: Utilized in the production of specialized materials and coatings, as well as in the development of new technologies.
Mécanisme D'action
Strontium decanoate can be compared to other strontium compounds, such as strontium ranelate and strontium chloride:
Strontium Ranelate: Used in the treatment of osteoporosis, with a dual mechanism of action involving both bone formation and resorption inhibition.
Strontium Chloride: Commonly used in dental care products for its ability to reduce tooth sensitivity.
Uniqueness: this compound’s uniqueness lies in its combination of strontium and decanoic acid, which may offer distinct advantages in terms of bioavailability and specific applications in research and industry.
Comparaison Avec Des Composés Similaires
- Strontium ranelate
- Strontium chloride
- Strontium carbonate
- Strontium sulfate
Propriétés
Numéro CAS |
94087-09-9 |
|---|---|
Formule moléculaire |
C20H38O4Sr |
Poids moléculaire |
430.1 g/mol |
Nom IUPAC |
strontium;decanoate |
InChI |
InChI=1S/2C10H20O2.Sr/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
KKOOWUQBAYIABB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


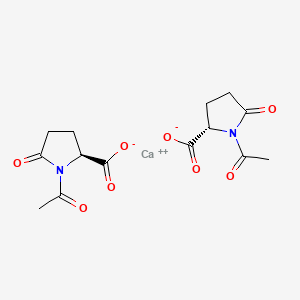
![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
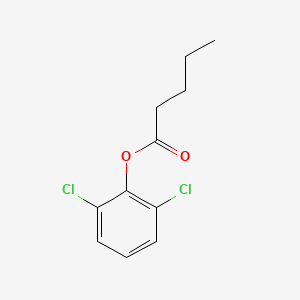

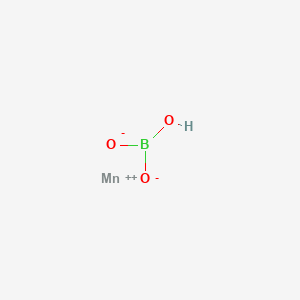
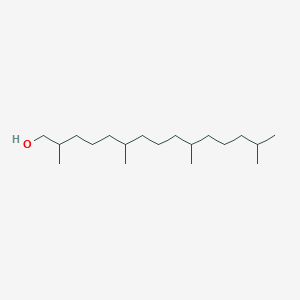
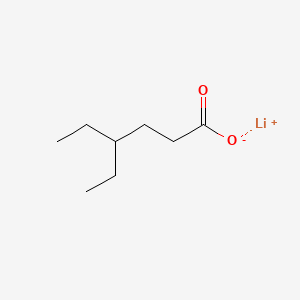
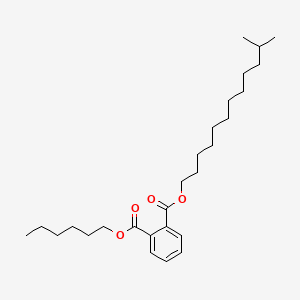
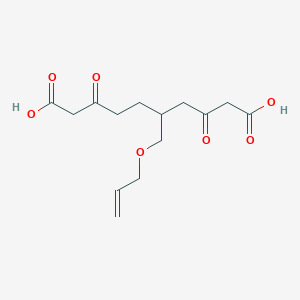
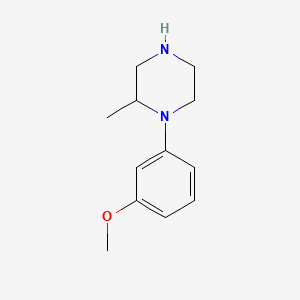

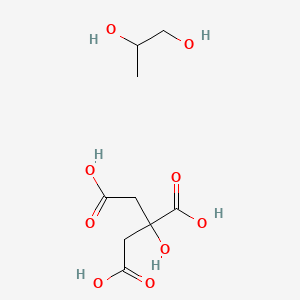
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
